molecular formula C12H16N2O7 B12319159 (S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid

(S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid

Katalognummer: B12319159
Molekulargewicht: 300.26 g/mol
InChI-Schlüssel: HYSPNOMZFGNKBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid is a complex organic compound with significant applications in scientific research. This compound features a unique structure that includes an amino acid backbone with a 4,5-dimethoxy-2-nitrobenzyloxy group attached. Its unique properties make it valuable in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid typically involves multiple stepsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo photochemical reactions, leading to the release of active intermediates. These intermediates can interact with biological molecules, affecting various pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid is unique due to its specific structure, which combines an amino acid backbone with a 4,5-dimethoxy-2-nitrobenzyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C12H16N2O7

Molekulargewicht

300.26 g/mol

IUPAC-Name

2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]propanoic acid

InChI

InChI=1S/C12H16N2O7/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2/h3-4,8H,5-6,13H2,1-2H3,(H,15,16)

InChI-Schlüssel

HYSPNOMZFGNKBR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.